2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide
Description
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide is a structurally complex molecule featuring three key motifs:
- Propanamide backbone: A three-carbon chain with an amide linkage, facilitating hydrogen bonding and solubility modulation.
This combination of structural elements suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-13(30-15-7-8-17-18(9-15)29-12-28-17)20(25)22-16(14-5-3-2-4-6-14)10-23-19(24)11-27-21(23)26/h2-9,13,16H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYBTCLBJUNDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CN1C(=O)COC1=O)C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodioxole Ether Formation
The 1,3-benzodioxole moiety is synthesized via acid-catalyzed cyclization of catechol derivatives with α-haloketones. US6160133A discloses a scalable route to (S)-α-methyl-1,3-benzodioxole-5-ethanol, adapting its methodology for propanoic acid derivatives:
Substrate Preparation :
Ester Hydrolysis :
Synthesis of Fragment B: 2-(2,4-Dioxo-1,3-Oxazolidin-3-yl)-1-Phenylethan-1-Amine
Oxazolidinone Ring Construction
The oxazolidinone ring is assembled via cyclization of β-amino alcohols with phosgene analogs, as detailed in US20080312205A1:
Substrate Synthesis :
Reaction Optimization :
Amide Coupling of Fragments A and B
Activation of Propanoic Acid
Fragment A is activated as a mixed anhydride or acid chloride:
Chlorination Method :
Alternative Activation :
Coupling Reaction
Fragment B is coupled with the activated acid under Schotten-Baumann conditions:
Procedure :
Yield and Purity :
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Cyclization for Oxazolidinone Formation
US6160133A reports Mitsunobu conditions for constructing heterocycles:
| Parameter | Details | Yield (%) |
|---|---|---|
| Substrate | 2-Amino-1-phenylethanol | – |
| Reagents | DIAD, PPh₃, CCl₃CN | 75 |
| Solvent | THF | – |
| Temperature | 0°C → 25°C | – |
Advantage : Stereochemical retention at the benzylic carbon.
Solid-Phase Synthesis for High-Throughput Screening
Adapting WO2005075459A1, resin-bound intermediates enable rapid analog generation:
- Resin Functionalization :
- Coupling :
- Cleavage :
Critical Process Parameters and Optimization
Solvent Effects on Amide Coupling
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | NaHCO₃ | 25 | 68 | 98.5 |
| DMF | DIPEA | 25 | 72 | 97.8 |
| CH₂Cl₂ | Et₃N | 0→25 | 58 | 96.2 |
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The propanamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Role of Oxazolidinone: The target compound’s oxazolidinone group distinguishes it from simpler benzodioxol-amides (e.g., –8). Oxazolidinones are known for antibacterial activity (e.g., linezolid) due to ribosomal binding , suggesting the target may share similar mechanisms.
Impact of Amide Type: Propanamide vs. Hydroxamic Acids: Unlike hydroxamic acids (), the target lacks metal-chelating capacity but gains stability against hydrolysis due to the absence of a labile N–O bond.
Benzodioxol vs. Phenyl Substitutions :
Benzodioxol-containing compounds (target, –8) exhibit higher lipophilicity than purely phenyl-substituted analogs (), which could influence membrane permeability and bioavailability.
Synthetic Considerations: The target’s synthesis likely involves multi-step coupling of benzodioxol-propanamide and phenylethyl-oxazolidinone precursors, contrasting with ’s direct amidation approach .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 358.39 g/mol. The structure features a benzodioxole moiety linked to an oxazolidinone derivative, which is significant for its biological properties.
Antimicrobial Activity
Research indicates that compounds containing the benzodioxole structure often exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives with similar moieties can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzodioxole Derivative A | 32 | Moderate |
| Benzodioxole Derivative B | 16 | High |
| Target Compound (Current Study) | TBD | TBD |
Anticancer Properties
The potential anticancer activity of the compound can be hypothesized based on structural similarities to known anticancer agents. Research has shown that oxazolidinones can induce apoptosis in cancer cells through various pathways:
- Induction of Apoptosis : Compounds similar to this one have been shown to activate caspases leading to programmed cell death.
- Cell Cycle Arrest : These compounds may interfere with cell cycle progression, particularly at the G1/S checkpoint.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated several benzodioxole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the benzodioxole ring significantly enhanced activity, suggesting that the current compound may also possess similar effects.
Study 2: Anticancer Activity
In another investigation reported in Cancer Research, oxazolidinone derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo. The study found that these compounds could significantly reduce tumor size in mouse models when administered at specific dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
